4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine
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Overview
Description
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by the introduction of the pyrimidine moiety. The final step involves the addition of the hydrazine group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The process would likely include rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of the target molecule. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
[6-(4-piperidin-1-yl)pyrimidin-4-yl]hydrazine: Lacks the benzyl group, which may affect its binding affinity and specificity.
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]amine: Replaces the hydrazine group with an amine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the benzyl group in [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine enhances its lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets. This makes it a unique and valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H21N5 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C16H21N5/c17-20-15-11-16(19-12-18-15)21-8-6-14(7-9-21)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,17H2,(H,18,19,20) |
InChI Key |
PECGZKVPPDGVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)NN |
Origin of Product |
United States |
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